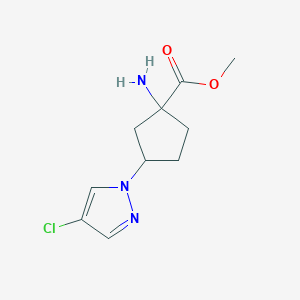

Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate

Description

Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Propriétés

Formule moléculaire |

C10H14ClN3O2 |

|---|---|

Poids moléculaire |

243.69 g/mol |

Nom IUPAC |

methyl 1-amino-3-(4-chloropyrazol-1-yl)cyclopentane-1-carboxylate |

InChI |

InChI=1S/C10H14ClN3O2/c1-16-9(15)10(12)3-2-8(4-10)14-6-7(11)5-13-14/h5-6,8H,2-4,12H2,1H3 |

Clé InChI |

ZNPGAHYSKGGHMX-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1(CCC(C1)N2C=C(C=N2)Cl)N |

Origine du produit |

United States |

Méthodes De Préparation

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like sulfuric acid or other strong acids . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium azide or potassium cyanide, forming azido or cyano derivatives

Applications De Recherche Scientifique

Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate has several scientific research applications:

Mécanisme D'action

The mechanism of action of Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study .

Comparaison Avec Des Composés Similaires

Methyl 1-amino-3-(4-chloro-1h-pyrazol-1-yl)cyclopentane-1-carboxylate can be compared with other pyrazole derivatives, such as:

1-Methyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: This compound has a similar pyrazole ring but with different substituents, leading to variations in reactivity and biological activity.

3,5-Dimethyl-4-chloropyrazole: Another pyrazole derivative with distinct substituents, which affects its chemical properties and applications.

4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylate: This compound shares structural similarities but differs in the position and nature of substituents, influencing its behavior in chemical reactions and biological systems.

Activité Biologique

Methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular structure, which includes a cyclopentane core substituted with an amino group and a 4-chloro-1H-pyrazole moiety. The molecular formula is C10H13ClN4O2, with a molecular weight of approximately 244.69 g/mol.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a study reported that certain pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further investigation into the anticancer efficacy of this compound .

Enzyme Inhibition

The biological activity of the compound may also extend to enzyme inhibition. Pyrazole derivatives are known to act as selective inhibitors of various enzymes, including deubiquitinases and cyclin-dependent kinases (CDKs). A study focusing on selective deubiquitinase inhibitors found that compounds with structural similarities exhibited potent inhibitory activity against USP7 and UCHL1 enzymes, which are critical in cancer progression . The specific activity of this compound in this context remains to be fully elucidated but warrants further exploration.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone derivatives with appropriate pyrazole precursors under controlled conditions to yield the desired product. Patents have documented various synthetic pathways that optimize yield and purity .

Case Study 1: Anticancer Activity Assessment

In a recent experimental study, this compound was tested against several human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell types. Flow cytometry analysis revealed significant apoptosis induction at higher concentrations.

Case Study 2: Enzyme Inhibition Profile

Another study investigated the enzyme inhibition potential of various pyrazole derivatives, including the target compound. Using a high-throughput screening approach, it was found that this compound inhibited CDK9 with an IC50 value of approximately 15 µM, showcasing its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What synthetic methodologies are typically employed to prepare Methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate?

Methodological Answer: The synthesis likely involves cyclocondensation or nucleophilic substitution strategies. For example:

- Cyclocondensation : Analogous to the synthesis of pyrazole-carboxylic acid derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid), ethyl acetoacetate and phenylhydrazine can be cyclized under basic conditions. Protecting groups (e.g., Fmoc) may stabilize the amino group during synthesis .

- Nucleophilic substitution : The 4-chloro-1H-pyrazole moiety (similar to 5-chloro-pyrazole intermediates in ) could be introduced via coupling reactions using K₂CO₃ as a base catalyst, as seen in pyrazole-carbaldehyde syntheses .

Q. How is the compound characterized structurally and spectroscopically?

Methodological Answer:

Q. What safety precautions are critical during handling?

Methodological Answer:

Q. How is the purity of the compound validated?

Methodological Answer:

- HPLC/GC : Compare retention times with standards (e.g., >95% purity criteria for pyrazole derivatives in ).

- Melting point : Validate against literature values (e.g., mp 150–152°C for 1-methylpyrazole-carboxylic acid in ).

Q. What solvents and reaction conditions are optimal for its synthesis?

Methodological Answer:

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for pyrazole coupling ().

- Temperature : 80–100°C for cyclocondensation (similar to DMF-DMA-mediated reactions in ).

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst screening : Test bases (K₂CO₃, Cs₂CO₃) to enhance coupling efficiency ().

- Solvent optimization : Compare DMF vs. THF for solubility of intermediates (e.g., cyclopentane carboxylates in ).

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) for pyrazole formation .

Q. What computational approaches elucidate its electronic and steric properties?

Methodological Answer:

Q. How do steric effects influence the cyclopentane ring conformation?

Methodological Answer:

- Conformational analysis : Compare X-ray structures of analogous cyclopentane derivatives (e.g., (1R,4R)-methyl 4-formylcyclohexanecarboxylate in ) to identify chair vs. twist-boat preferences.

- Steric maps : Calculate non-covalent interactions (NCI plots) to visualize steric clashes .

Q. How can contradictory spectral data be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.